Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a carbamoyl group, and a chloro-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxyaniline with ethyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate: Known for its unique combination of functional groups.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific ester and carbamoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-3-24-16(21)12-6-4-5-7-13(12)19-17(22)20-14-10-11(18)8-9-15(14)23-2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGZYSLUYSBFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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